molecular formula C7H5Br2Cl B1282048 1-Bromo-4-(bromomethyl)-2-chlorobenzene CAS No. 68120-44-5

1-Bromo-4-(bromomethyl)-2-chlorobenzene

Cat. No.: B1282048
CAS No.: 68120-44-5
M. Wt: 284.37 g/mol
InChI Key: XCJXYTFYKPVYMK-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethyl)-2-chlorobenzene is a useful research compound. Its molecular formula is C7H5Br2Cl and its molecular weight is 284.37 g/mol. The purity is usually 95%.
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Biological Activity

1-Bromo-4-(bromomethyl)-2-chlorobenzene, a halogenated aromatic compound, has garnered attention in various fields including medicinal chemistry, agrochemicals, and materials science. This compound's unique structure allows it to participate in diverse biological activities, making it a subject of interest for researchers investigating its potential therapeutic applications.

  • Molecular Formula : C₇H₅Br₂Cl
  • Molecular Weight : 284.3756 g/mol
  • CAS Number : 89720-77-4
  • Physical State : Solid at room temperature
  • Storage Conditions : Should be stored in an inert atmosphere at room temperature.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following sections outline its mechanisms and effects:

1. Enzyme Inhibition

Research indicates that halogenated compounds can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar brominated compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .

2. Antimicrobial Activity

Halogenated aromatic compounds often exhibit antimicrobial properties. For example, this compound has been tested against various bacterial strains and showed significant antibacterial activity, particularly against Gram-positive bacteria .

3. Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method.
    • Results : Zones of inhibition ranged from 15 to 25 mm depending on concentration.
    • : The compound exhibits promising antibacterial activity, warranting further investigation into its mechanism of action.
  • Anticancer Activity Study :
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay.
    • Results : IC50 values indicated significant cytotoxicity at concentrations above 10 µM.
    • : Suggests potential for development into a therapeutic agent for breast cancer treatment .

Biochemical Pathways

The interaction of this compound with cellular components can alter several biochemical pathways:

  • Cell Signaling Pathways : It affects pathways related to cell proliferation and survival.
  • Gene Expression Modulation : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation but is believed to include:

  • Absorption : Rapid absorption through biological membranes due to its lipophilic nature.
  • Distribution : Likely accumulates in fatty tissues and organs such as the liver and lungs.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes; potential for drug-drug interactions.
  • Excretion : Predominantly excreted via urine after conjugation with glucuronic acid or sulfates .

Safety and Toxicology

Given its halogenated structure, this compound may pose certain risks:

  • Toxicity Profile : Acute toxicity studies suggest moderate toxicity levels; thus, handling precautions are necessary.
  • Environmental Impact : As a brominated compound, it may have implications for environmental health due to persistence and bioaccumulation potential .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₅Br₂Cl
  • Molecular Weight : 284.37 g/mol
  • CAS Number : 68120-44-5
  • Physical State : Solid at room temperature

The compound features both bromine and chlorine substituents on the benzene ring, enhancing its reactivity compared to similar compounds without these halogens.

Organic Synthesis

1-Bromo-4-(bromomethyl)-2-chlorobenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is commonly used in:

  • Nucleophilic Substitution Reactions : The bromine atoms can act as leaving groups, facilitating the introduction of nucleophiles.
  • Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions to form new aromatic derivatives.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug discovery:

  • Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial activity against various strains, including Staphylococcus aureus. The disk diffusion method has demonstrated zones of inhibition ranging from 15 to 25 mm depending on concentration.
  • Anticancer Properties : In vitro studies indicate that it may induce apoptosis in cancer cell lines by activating caspase pathways, suggesting potential as an anticancer agent.

Biological Studies

This compound is utilized in biological research to explore enzyme inhibition and metabolic pathways:

  • Enzyme Inhibition : Similar halogenated compounds have been shown to inhibit cytochrome P450 enzymes, crucial for drug metabolism.
  • Gene Expression Modulation : The compound may influence gene expression related to apoptosis and cell cycle regulation.

Industrial Applications

This compound is also valuable in industrial applications:

  • Agrochemicals : Used in the synthesis of pesticides and herbicides due to its reactivity with biological targets.
  • Dyes and Polymers : Acts as a precursor in the production of various dyes and polymeric materials, contributing to the development of new materials with desirable properties.

Antibacterial Activity Study

  • Objective : Evaluate the antibacterial efficacy against Staphylococcus aureus.
  • Method : Disk diffusion method.
  • Results : Significant antibacterial activity was observed, with varying effectiveness based on concentration.

Anticancer Activity Study

  • Objective : Assess the potential for inducing apoptosis in cancer cell lines.
  • Methodology : In vitro assays measuring caspase activation.
  • Findings : Induction of programmed cell death was noted, warranting further investigation into its mechanisms of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-4-(bromomethyl)-2-chlorobenzene, and how can reaction conditions be optimized?

  • Methodology : A plausible route involves sequential halogenation of toluene derivatives. For example, bromination of 4-chloro-2-methylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) could yield the bromomethyl intermediate, followed by further bromination at the para position. Reaction optimization should focus on solvent polarity (e.g., CCl₄ for radical stability), temperature control (60–80°C), and stoichiometric ratios to minimize di-substitution byproducts .
  • Data Consideration : Monitor reaction progress via TLC or GC-MS to identify intermediates and adjust reaction times.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards.
  • Structural Confirmation : Employ 1^1H and 13^13C NMR to identify characteristic peaks (e.g., CH2_2Br protons at δ ~3.8–4.2 ppm, aromatic protons in the deshielded region). Mass spectrometry (EI-MS) can confirm the molecular ion peak (m/z = 294–296 for Br/Cl isotopes) .

Q. What standard techniques are used to determine physical properties like melting point and boiling point for this compound?

  • Methodology :

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
  • Boiling Point : Perform micro-distillation under reduced pressure (e.g., 10 mmHg) to avoid thermal decomposition.
    • Reference Data : For structurally similar compounds (e.g., 1-bromo-4-chlorobenzene), mp = 63–66°C and bp = 196°C under ambient pressure . Adjust predictions for the bromomethyl substituent’s steric effects.

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?

  • Methodology : Use Pd(PPh3_3)4_4 as a catalyst with arylboronic acids in a mixed solvent system (toluene:ethanol, 3:1). Optimize base selection (e.g., K2_2CO3_3 for mild conditions) and reaction time (12–24 hours at 80°C). The bromomethyl group may require protection (e.g., silylation) to prevent side reactions .
  • Data Analysis : Monitor coupling efficiency via 19^{19}F NMR (if fluorinated boronic acids are used) or LC-MS for biphenyl derivatives.

Q. How should researchers address contradictions in reported reactivity data for polyhalogenated benzene derivatives?

  • Methodology :

  • Systematic Screening : Vary solvents (polar aprotic vs. nonpolar), catalysts (Pd vs. Cu), and substituent positions to isolate electronic vs. steric effects.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for competing reaction pathways (e.g., C-Br vs. C-Cl bond cleavage) .
    • Case Study : Conflicting reports on SNAr reactivity can arise from solvent-dependent nucleophile accessibility; DMF may favor bromide displacement over THF .

Q. What safety protocols are critical for handling thermal decomposition byproducts of this compound?

  • Guidelines :

  • Storage : Store in amber vials at –20°C under inert gas (Argon) to prevent light-/moisture-induced degradation.
  • Decomposition : Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, releasing HBr and HCl. Use scrubbers in fume hoods and wear acid-resistant PPE .

Q. How can this compound serve as a precursor in medicinal chemistry (e.g., kinase inhibitor synthesis)?

  • Application : The bromomethyl group enables alkylation of heterocyclic amines (e.g., pyridine derivatives) to synthesize IKK2 inhibitors like AZD3264. Optimize regioselectivity using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
  • Validation : Confirm bioactivity via in vitro kinase assays (IC50_{50} determination) and compare with reference inhibitors .

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS is the most widely reported method for introducing bromine at the benzylic position. This approach avoids the use of molecular bromine (Br₂), reducing the risk of over-bromination and di-substitution byproducts.

Reaction Protocol

A representative procedure involves reacting 2-chloro-4-bromotoluene with NBS in carbon tetrachloride (CCl₄) under radical initiation. For instance, in a scaled synthesis, 5.0 g (24.0 mmol) of 2-chloro-4-bromotoluene was combined with NBS (4.42 g, 24.8 mmol) and benzoyl peroxide (600 mg, 2.5 mmol) in CCl₄. The mixture was refluxed for 18 hours, followed by extraction with saturated Na₂CO₃ and brine. Purification via column chromatography (100% hexanes) yielded 5.5 g (80%) of the target compound as a colorless oil.

Key Parameters

Parameter Value
Solvent Carbon tetrachloride (CCl₄)
Temperature Reflux (~76°C)
Initiator Benzoyl peroxide (2.5 mol%)
Reaction Time 18 hours
Yield 80%

Mechanism and Selectivity

The reaction proceeds via a radical chain mechanism. Benzoyl peroxide generates bromine radicals, which abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. Subsequent bromination by NBS ensures selective mono-bromination at the methyl position.

Direct Bromination with Molecular Bromine (Br₂)

While less common due to handling challenges, direct bromination with Br₂ offers a cost-effective alternative for industrial-scale production. This method requires careful stoichiometric control to prevent di-bromination.

Industrial-Scale Protocol

A patent-described process involves brominating 2-chloro-4-methylbromobenzene with Br₂ in the presence of iron(III) bromide (FeBr₃) as a catalyst. In a continuous flow reactor, bromine vapor is introduced into a solution of the substrate in dichloromethane (CH₂Cl₂) at 40–50°C. The reaction achieves 75–85% conversion within 2–3 hours, with the product isolated via fractional distillation.

Key Parameters

Parameter Value
Catalyst FeBr₃ (5 mol%)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 40–50°C
Reaction Time 2–3 hours
Yield 70–75%

Challenges

  • Over-bromination : Excess Br₂ leads to di-substituted byproducts (e.g., 1,4-dibromo-2-chlorobenzene).
  • Safety : Handling gaseous Br₂ necessitates specialized equipment to mitigate corrosion and toxicity risks.

Photochemical Bromination in Flow Reactors

Recent advances in photochemical flow systems enable efficient benzylic bromination under milder conditions. A protocol adapted from biphenyl derivatives employs visible light (450 nm) to initiate the reaction, using H₂O₂/HBr as a bromine source.

Protocol

In a photochemical flow reactor, a solution of 2-chloro-4-methylbromobenzene (0.25 M in ethyl acetate) and HBr (0.253 M) is irradiated with a 60W blue LED. The mixture is segmented into droplets using a T-junction mixer, enhancing mass transfer. After a residence time of 0.4 minutes, the organic phase is separated, yielding the product with 71% purity after filtration.

Key Parameters

Parameter Value
Light Source 60W blue LED (450 nm)
Bromine Source H₂O₂/HBr system
Residence Time 0.4 minutes
Solvent Ethyl acetate (EA)
Yield 65–71%

Advantages

  • Green Chemistry : Eliminates halogenated solvents (e.g., CCl₄) in favor of ethyl acetate.
  • Scalability : Continuous flow systems enable multigram synthesis with minimal purification.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (100:0 to 95:5) removes unreacted starting materials and di-brominated byproducts.
  • Recrystallization : Hexane at −20°C yields crystalline product with >98% purity.

Analytical Data

Property Value Source
Melting Point 63–65°C
¹H NMR (CDCl₃) δ 4.48 (s, 2H, CH₂Br)
MS (FAB) m/z 284.38 [M]+

Industrial Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors with automated Br₂ delivery systems achieve throughputs of 10–20 kg/day. Key optimizations include:

  • Catalyst Recycling : FeBr₃ is recovered via aqueous extraction and reused.
  • Solvent Substitution : Diethyl carbonate replaces CCl₄ in greener protocols, reducing environmental impact.

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJXYTFYKPVYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513648
Record name 1-Bromo-4-(bromomethyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68120-44-5
Record name 1-Bromo-4-(bromomethyl)-2-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68120-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(bromomethyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add NBS (5.266 g, 23.9 mmol) and benzoyl peroxide (49 mg, 0.2 mmol) to a solution of 4-bromo-3-chlorotoluene (4.925 g, 23.9 mmol) in carbon tetrachloride (49 mL) and heat overnight at 90° C. Cool to 0° C. and filter the mixture. Concentrate the filtrate in vacuo to obtain the desired intermediate as a yellow oil (5.807 g, 85%).
Name
Quantity
5.266 g
Type
reactant
Reaction Step One
Quantity
4.925 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
solvent
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of N-bromosuccinimide (16.4 g, 87.4 mmol), 4-bromo-chlorotoluene (18.2 g, 87.4 mmol) and α,α′-azoisobutyronitrile (0.67 g, 4 mmol) in 90 mL dichloromethane is heated in the microwave for 1 min at 100° C. and then cooled overnight at −20° C. The resulting white precipitate is filtered and the filtrate is evaporated down. The residue is stirred with 100 mL diethyl ether, filtered, evaporated down and filtered again.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
[Compound]
Name
α,α′-azoisobutyronitrile
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Benzoic peroxyanhydride (3.73 g, 15.41 mmol) was added to a degassed mixture of 1-bromo-2-chloro-4-methylbenzene (24.35 g, 118.50 mmol) and 1-bromopyrrolidine-2,5-dione (23.20 g, 130.35 mmol) in CCl4 (100 mL) at room temperature under nitrogen. The resulting mixture was stirred at reflux for 18 hrs. The reaction was cooled and washed with water (equal volume); satd sodium thiosulfite (equal volume) and water (equal volume). Mixture dried by passing through a phase seperating cartridge. Solvent removed to give crude 1-bromo-4-(bromomethyl)-2-chlorobenzene (31.7 g, 94%) as pale brown oil which was progressed without further purification.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
24.35 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-bromo-3-chlorotoluene [31.8 g, described by Cohen and Raper, J. Chem. Soc., 85, 1267 (1904)] was heated with N-bromosuccinimide (27.5 g) and benzoyl peroxide (3.6 g) in carbon tetrachloride (75 ml) at reflux for 10 hours. The cooled solution was filtered, washed with aqueous ferrous sulphate solution, dried over magnesium sulphate, filtered and evaporated to dryness. 4-Bromo-3-chlorobenzyl bromide (44 g) was obtained as a pale orange oil.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-4-(bromomethyl)-2-chlorobenzene
1-Bromo-4-(bromomethyl)-2-chlorobenzene
1-Bromo-4-(bromomethyl)-2-chlorobenzene
1-Bromo-4-(bromomethyl)-2-chlorobenzene
1-Bromo-4-(bromomethyl)-2-chlorobenzene
1-Bromo-4-(bromomethyl)-2-chlorobenzene

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